molecular formula C10H11F2N3O B8124173 (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone

Cat. No.: B8124173
M. Wt: 227.21 g/mol
InChI Key: NWHVQGJNOPALLP-UHFFFAOYSA-N
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Description

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is a complex organic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over reaction parameters is maintained. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-5-aminopyridine: This compound shares the pyridine ring but differs in its functional groups and overall structure.

    4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester: Another compound with a pyridine ring, but with different substituents and functional groups.

Uniqueness

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O/c11-10(12)3-4-15(6-10)9(16)8-2-1-7(13)5-14-8/h1-2,5H,3-4,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHVQGJNOPALLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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